molecular formula C18H22N2O3S B2439812 2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448050-11-0

2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2439812
CAS No.: 1448050-11-0
M. Wt: 346.45
InChI Key: JJIYFCACFTWPIP-UHFFFAOYSA-N
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Description

2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with a cyclopentylthioacetamido substituent and a but-2-yn-1-yloxy group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopentylthioacetamide Intermediate: This step involves the reaction of cyclopentylthiol with acetic anhydride to form cyclopentylthioacetamide.

    Alkyne Formation: The next step involves the formation of the but-2-yn-1-yl intermediate through a coupling reaction, such as the Sonogashira coupling, using an appropriate alkyne and halide.

    Coupling with Benzamide: The final step involves coupling the cyclopentylthioacetamide intermediate with the but-2-yn-1-yl intermediate and benzamide under suitable conditions, such as using a base and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted benzamides or thioacetamides.

Scientific Research Applications

2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzoic acid
  • 2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzylamine

Uniqueness

2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for research and development.

Biological Activity

The compound 2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The structure of this compound can be broken down into several functional groups that may contribute to its biological activity:

  • Cyclopentylthio group : This moiety may enhance lipophilicity, potentially improving membrane permeability.
  • Acetamido group : Known for its role in biological activity modulation.
  • But-2-yn-1-yloxy linkage : This alkyne moiety can participate in various chemical reactions, potentially influencing the compound's reactivity and interactions with biological targets.

Antiviral Properties

Research indicates that compounds with similar structural frameworks exhibit antiviral properties, particularly against viruses like hepatitis C. The presence of a thioether group has been associated with enhanced antiviral activity, suggesting that this compound may possess similar effects .

Cytotoxicity and Cell Viability

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of Enzymatic Activity : Compounds similar to this compound have been studied for their ability to inhibit specific enzymes involved in disease pathways, such as cyclooxygenase (COX), which is implicated in inflammation .
  • Modulation of Cellular Pathways : The potential to modulate pathways related to apoptosis and cell survival is significant. Research has shown that modifications in structural components can influence the interaction with cellular receptors and signaling pathways .
  • Antioxidant Activity : Some benzamide derivatives exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress-induced damage in cells .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

StudyCompoundActivityFindings
Benzamide derivativesAntiviralShowed efficacy against HCV; structure-dependent activity observed.
Cycloalkyl-fused N-thiazol-benzamidesCytoprotectiveDemonstrated protection against streptozotocin-induced apoptosis in β-cells.
N-benzothiazol derivativesCOX inhibitionExhibited significant analgesic and anti-inflammatory activities in vivo.

Properties

IUPAC Name

2-[4-[(2-cyclopentylsulfanylacetyl)amino]but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c19-18(22)15-9-3-4-10-16(15)23-12-6-5-11-20-17(21)13-24-14-7-1-2-8-14/h3-4,9-10,14H,1-2,7-8,11-13H2,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIYFCACFTWPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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